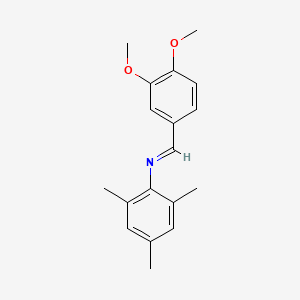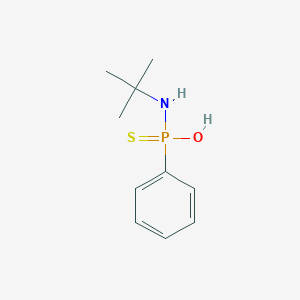![molecular formula C16H18IN B14294012 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 119052-44-7](/img/structure/B14294012.png)
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a vinyl group attached to the pyridine ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 4-methylphenylacetylene with 1-ethylpyridinium iodide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The vinyl group allows it to participate in various chemical reactions, influencing its activity and effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-phenylpyridinium iodide: Similar structure but lacks the vinyl group.
1-Methyl-4-[2-(4-nitrophenyl)ethenyl]pyridin-1-ium iodide: Similar structure with a nitro group instead of a methyl group.
1-Ethyl-4-[2-(4-ethylphenyl)ethenyl]pyridin-1-ium iodide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific combination of an ethyl group, a vinyl group, and a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications and studies .
Properties
CAS No. |
119052-44-7 |
|---|---|
Molecular Formula |
C16H18IN |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JRNJLGODZOZQPB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

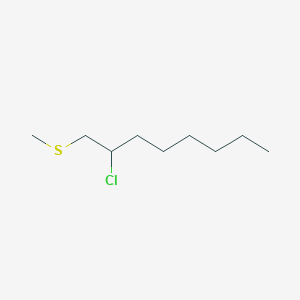

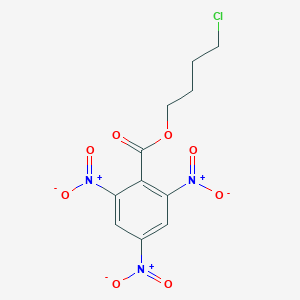
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

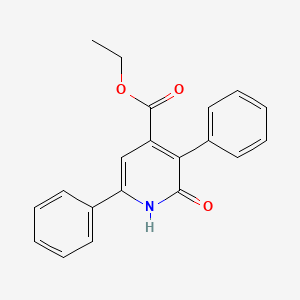
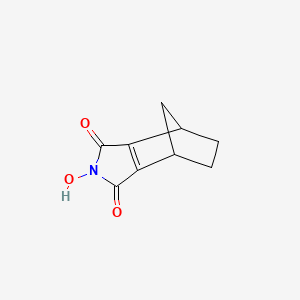
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
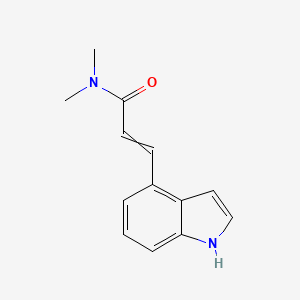
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
